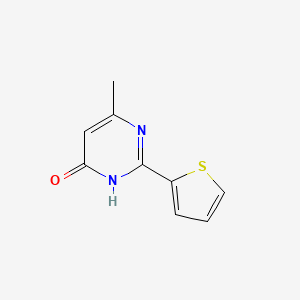

6-Methyl-2-(2-thienyl)pyrimidin-4-ol

Descripción general

Descripción

6-Methyl-2-(2-thienyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Actividad Biológica

6-Methyl-2-(2-thienyl)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine class, characterized by a methyl group at position 6 and a thienyl group at position 2. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will detail the biological activities of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₇N₃OS

- Molecular Weight : 168.22 g/mol

- Structure : The compound features a pyrimidine ring with a thienyl substituent, which enhances its electronic properties and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | IC50 (µmol) | Comparison Standard |

|---|---|---|

| This compound | 0.04 ± 0.02 | Celecoxib |

The compound demonstrated comparable efficacy to celecoxib, a well-known anti-inflammatory drug, indicating its potential use in treating inflammatory conditions .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| Colo-205 | 0.01 ± 0.074 |

These results highlight the compound's potential as an anticancer agent, particularly against breast and lung cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymatic processes within the bacteria.

- Anti-inflammatory Mechanism : It appears to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives demonstrated that those with thienyl substitutions exhibited enhanced antibacterial activity compared to their non-thienyl counterparts .

- Anti-inflammatory Evaluation : In vivo studies involving carrageenan-induced paw edema in rats showed significant reductions in inflammation when treated with this compound, supporting its potential therapeutic applications in inflammatory diseases .

- Anticancer Research : Comparative studies with known chemotherapeutics revealed that certain derivatives of pyrimidines containing thienyl groups showed superior anticancer activity against multiple cell lines, suggesting a promising avenue for further research and development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug development. It has shown promise as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies have indicated that 6-Methyl-2-(2-thienyl)pyrimidin-4-ol exhibits anti-inflammatory activity comparable to established drugs like celecoxib, with IC50 values indicating effective inhibition of COX-2 activity .

Case Studies

Research has demonstrated that this compound significantly reduces inflammation markers in animal models, such as carrageenan-induced paw edema. Mechanistic studies suggest that its anti-inflammatory effects are mediated through the suppression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions .

Anticancer Activity

In Vitro Studies

this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against breast cancer cells (MCF-7 and MDA-MB-231), indicating a favorable selectivity index compared to traditional chemotherapeutics .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 5.0 | |

| MDA-MB-231 | 4.5 |

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 - 1 | |

| Enterococcus faecalis | 0.5 - 1 | |

| Bacillus subtilis | 0.75 - 1 |

Agricultural Chemistry

Fungicidal and Herbicidal Properties

In agricultural chemistry, this compound is being studied for its potential fungicidal and herbicidal properties. Its structural characteristics allow it to interact with biological targets in plants, potentially leading to the development of new crop protection agents.

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization methods that yield high purity and yield rates suitable for industrial applications .

Industrial Use

Due to its versatile properties, this compound can be utilized as a building block in organic synthesis and the production of advanced materials, enhancing its applicability across various industries.

Propiedades

IUPAC Name |

4-methyl-2-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-5-8(12)11-9(10-6)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKIRFJIWDATLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.